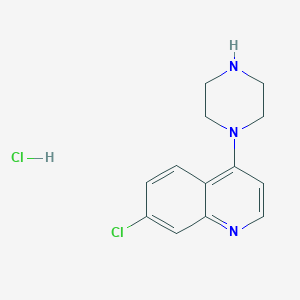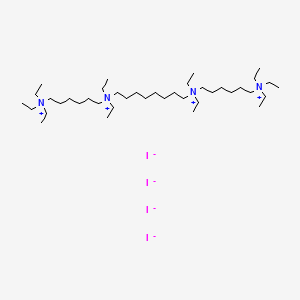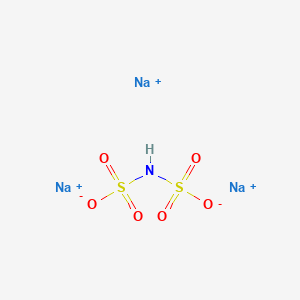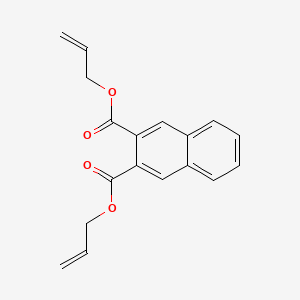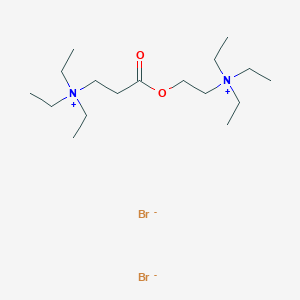
1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners. This particular compound is characterized by its unique structure, which includes two triethylammonium groups and a dibromide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide typically involves the quaternization of tertiary amines. One common method is the reaction of triethylamine with an appropriate alkylating agent, followed by the introduction of the dibromide counterion. The reaction conditions often require a solvent such as acetonitrile or ethanol and may be carried out at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated systems ensures scalability and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the bromide ions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the formation of new quaternary ammonium compounds with different counterions.
Scientific Research Applications
1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound’s antimicrobial properties make it useful in studying the effects of quaternary ammonium compounds on bacterial and fungal growth.
Medicine: Research into its potential use as a disinfectant or antiseptic in medical settings is ongoing.
Industry: It is employed in the formulation of cleaning agents, fabric softeners, and other household products due to its surfactant properties.
Mechanism of Action
The mechanism by which 1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide exerts its effects involves the disruption of microbial cell membranes. The quaternary ammonium groups interact with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This action is particularly effective against a wide range of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanaminium, N,N,N-trimethyl-3-oxo-3-(tetradecyloxy)-, iodide
- 1-Propanaminium, N,N,N-trimethyl-3-oxo-3-(pentadecyloxy)-, iodide
- 1-Propanaminium, N,N,N-trimethyl-3-oxo-3-(undecyloxy)-, iodide
Uniqueness
Compared to similar compounds, 1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide is unique due to its specific structure, which includes two triethylammonium groups and a dibromide counterion. This structure imparts distinct physicochemical properties, such as solubility and antimicrobial activity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
78-25-1 |
|---|---|
Molecular Formula |
C17H38Br2N2O2 |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
triethyl-[3-oxo-3-[2-(triethylazaniumyl)ethoxy]propyl]azanium;dibromide |
InChI |
InChI=1S/C17H38N2O2.2BrH/c1-7-18(8-2,9-3)14-13-17(20)21-16-15-19(10-4,11-5)12-6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
DJHLFKRQJQCAEA-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](CC)(CC)CCC(=O)OCC[N+](CC)(CC)CC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


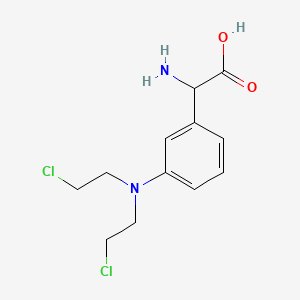
![(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione](/img/structure/B13753974.png)
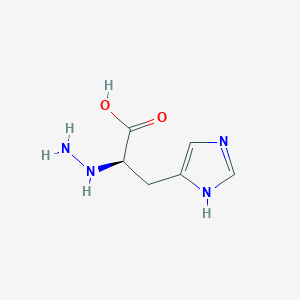
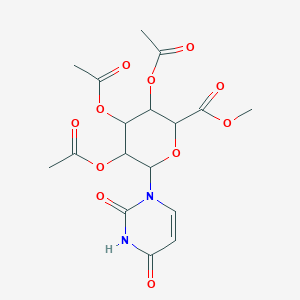



![2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one](/img/structure/B13754007.png)
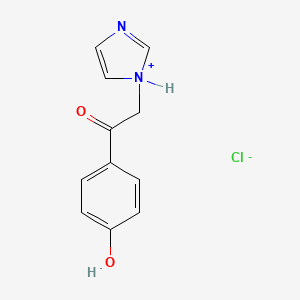
![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)
